molecular formula C18H15Cl2NO2 B288012 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Numéro de catalogue B288012
Poids moléculaire: 348.2 g/mol
Clé InChI: VQYDOONYRPWYBI-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as DHMEQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DHMEQ belongs to the class of cycloheptatrienone compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects.

Mécanisme D'action

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been found to inhibit the replication of various viruses such as HIV, hepatitis B, and C viruses.

Avantages Et Limitations Des Expériences En Laboratoire

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. However, it also has some limitations such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Further studies are needed to optimize the pharmacokinetic properties of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one and to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action and biochemical effects have been extensively studied, and future research may lead to the development of novel treatments for inflammatory disorders and cancer.

Méthodes De Synthèse

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzaldehyde with ethyl acetoacetate, followed by the addition of ammonium acetate and amination with ethylamine. The final product is obtained through the cyclization of the intermediate compound.

Applications De Recherche Scientifique

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and viral infections. It has been found to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, cell proliferation, and apoptosis.

Propriétés

Nom du produit

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Formule moléculaire

C18H15Cl2NO2

Poids moléculaire

348.2 g/mol

Nom IUPAC

2-[(E)-3-(3,5-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Cl2NO2/c1-2-21-16-6-4-3-5-15(18(16)23)17(22)8-7-12-9-13(19)11-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b8-7+

Clé InChI

VQYDOONYRPWYBI-BQYQJAHWSA-N

SMILES isomérique

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC(=CC(=C2)Cl)Cl

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC(=C2)Cl)Cl

SMILES canonique

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC(=C2)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.